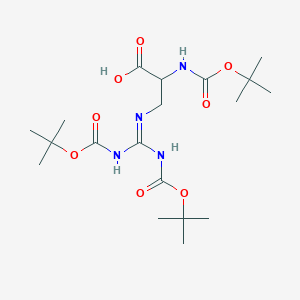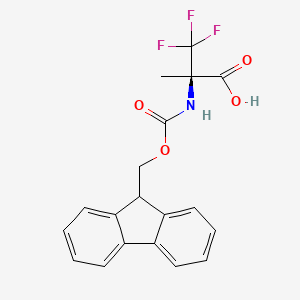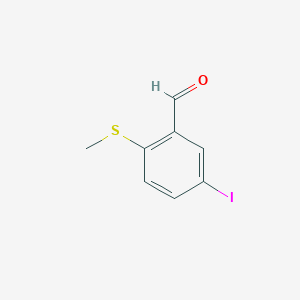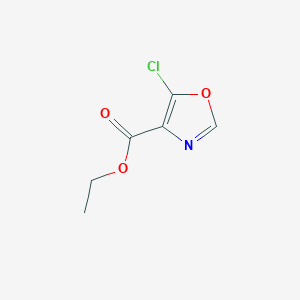![molecular formula C39H42N2O14S4 B1495360 (2Z)-2-[(E)-3-[3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B1495360.png)
(2Z)-2-[(E)-3-[3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate
描述
Cy3.5, also known as Cyanine-3.5, is a fluorescent dye belonging to the cyanine family. Cyanine dyes are synthetic dyes characterized by a conjugated system between two nitrogen atoms. Cy3.5 is particularly known for its fluorescence properties, with an excitation peak at 579 nanometers and an emission peak at 591 nanometers . These properties make it a valuable tool in various scientific applications, especially in the fields of biology and chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cy3.5 involves the formation of a conjugated system between two nitrogen atoms. This is typically achieved through a series of condensation reactions involving nitrogen-containing heterocyclic compounds. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the conjugated system.
Industrial Production Methods
In industrial settings, the production of Cy3.5 is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
Cy3.5 undergoes various chemical reactions, including:
Oxidation: Cy3.5 can be oxidized to form different oxidation states, which may alter its fluorescence properties.
Reduction: Reduction reactions can also modify the electronic structure of Cy3.5, affecting its fluorescence.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can introduce different functional groups, thereby modifying the dye’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired modifications.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different oxidized species of Cy3.5, while substitution reactions can yield Cy3.5 derivatives with various functional groups.
科学研究应用
Cy3.5 has a wide range of applications in scientific research, including:
Biology: Cy3.5 is extensively used in fluorescence microscopy and flow cytometry to label and visualize biological molecules. It is particularly useful in studying nucleic acids and proteins.
Chemistry: In chemistry, Cy3.5 is used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Medicine: Cy3.5 is employed in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: In industrial applications, Cy3.5 is used in the development of fluorescent sensors and markers for various analytical purposes.
作用机制
The mechanism by which Cy3.5 exerts its effects is primarily based on its fluorescence properties. When Cy3.5 is excited by light at its excitation peak (579 nanometers), it emits light at a different wavelength (591 nanometers). This fluorescence can be used to track and visualize molecules in various biological and chemical systems. The molecular targets and pathways involved depend on the specific application, such as labeling nucleic acids or proteins in biological studies.
相似化合物的比较
Cy3.5 is part of the cyanine dye family, which includes other compounds like Cy3, Cy5, and Cy5.5. Compared to these similar compounds, Cy3.5 has unique fluorescence properties, with excitation and emission peaks that make it suitable for specific applications. For example:
Cy3: Excitation peak at approximately 550 nanometers and emission peak at approximately 570 nanometers.
Cy5: Excitation peak at approximately 650 nanometers and emission peak at approximately 670 nanometers.
Cy5.5: Excitation peak at approximately 675 nanometers and emission peak at approximately 694 nanometers
These differences in fluorescence properties allow researchers to choose the most appropriate dye for their specific needs, making Cy3.5 a valuable addition to the cyanine dye family.
属性
IUPAC Name |
(2Z)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42N2O14S4/c1-6-40-29-16-14-25-27(19-23(56(44,45)46)21-31(25)58(50,51)52)36(29)38(2,3)33(40)11-10-12-34-39(4,5)37-28-20-24(57(47,48)49)22-32(59(53,54)55)26(28)15-17-30(37)41(34)18-9-7-8-13-35(42)43/h10-12,14-17,19-22H,6-9,13,18H2,1-5H3,(H4-,42,43,44,45,46,47,48,49,50,51,52,53,54,55) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRJSACRIKPVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C(/C1=C/C=C/C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42N2O14S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



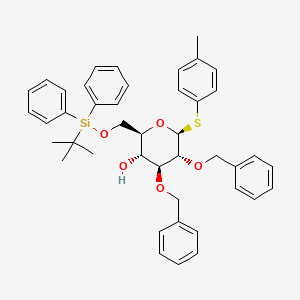
![1-[(1R,5S)-3-Bicyclo[3.1.0]hexanyl]-4-methylpiperazine](/img/structure/B1495279.png)
![N-[2-[(1R,4S)-6-[[4-(Cyclobutylamino)-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl]-2-oxoethyl]acetamide methanesulfonate (1:1)](/img/structure/B1495280.png)
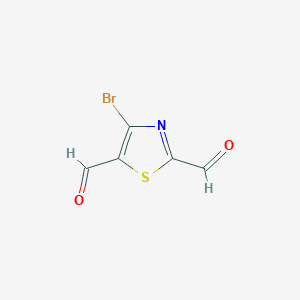

![2-[4-Methoxy-3-(methylthio)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1495285.png)
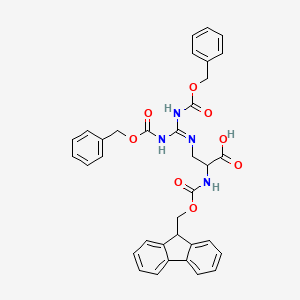
![[1,1':4',1''-Terphenyl]-2',3,3'',5,5''-pentacarboxylic acid](/img/structure/B1495307.png)

